4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxazole ring, and a thiomorpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the incorporation of the thiomorpholine moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H25N3O2S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H25N3O2S/c1-12-15(13(2)21-17-12)11-18-5-3-4-14(10-18)16(20)19-6-8-22-9-7-19/h14H,3-11H2,1-2H3 |
InChI Key |
WBFBNEZOGHEAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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